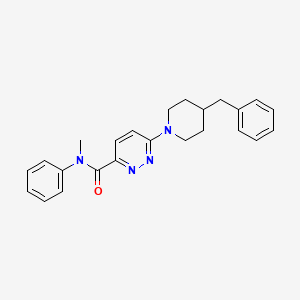

6-(4-benzylpiperidin-1-yl)-N-methyl-N-phenylpyridazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-(4-benzylpiperidin-1-yl)-N-methyl-N-phenylpyridazine-3-carboxamide” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring is a carboxamide group, a benzylpiperidin group, and a phenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystallographic study, it’s challenging to provide an accurate analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its solubility, melting point, boiling point, and reactivity. Unfortunately, without specific data, it’s difficult to provide an accurate analysis.Scientific Research Applications

Acetylcholinesterase Inhibitors

Research on pyridazine analogues, including structures related to 6-(4-benzylpiperidin-1-yl)-N-methyl-N-phenylpyridazine-3-carboxamide, has shown their potential as acetylcholinesterase (AChE) inhibitors. These inhibitors are crucial in studying neurodegenerative diseases like Alzheimer's. One study specifically investigated the structural modifications of these compounds and found that certain modifications could enhance AChE inhibitory activity and selectivity (Contreras et al., 2001).

Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1

Compounds structurally similar to the queried chemical have been developed as inhibitors of 11β-hydroxysteroid dehydrogenase type 1. This enzyme plays a critical role in the regulation of cortisol levels within cells, making these inhibitors potential therapeutic agents for conditions like type-2 diabetes (Latli et al., 2017).

Antipsychotic Agents

Research has also explored the use of related benzamide antipsychotic agents, with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. These agents are promising in the treatment of schizophrenia and other psychiatric disorders (Reitz et al., 1998).

NMDA Receptor Antagonists

Derivatives of benzylpiperidine, similar to the queried compound, have been identified as potent NR2B subunit-selective antagonists of the NMDA receptor. These antagonists are significant for researching and potentially treating various neurological and psychiatric conditions (Borza et al., 2007).

ALK5 Inhibitors and Anti-fibrosis Drugs

Studies have investigated compounds like this compound as ALK5 inhibitors, which have potential applications in suppressing renal and hepatic fibrosis, as well as exerting anti-metastatic effects in certain cancer models (Kim et al., 2008).

Antimicrobial Agents

Some derivatives have been explored for their antimicrobial activity. These compounds have shown efficacy against various strains of bacteria and fungi, indicating potential use in developing new antimicrobial drugs (Kolisnyk et al., 2015).

Mechanism of Action

Target of Action

The compound 6-(4-benzylpiperidin-1-yl)-N-methyl-N-phenylpyridazine-3-carboxamide is a derivative of 4-Benzylpiperidine . It has been found to have high affinity towards sigma receptor 1 (S1R) . S1R is a chaperone protein that modulates various biological functions and is involved in the neurodegenerative cascade of Alzheimer’s disease .

Mode of Action

This compound acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine . It also functions as a monoamine oxidase inhibitor (MAOI) with preference for MAO-A . This interaction with its targets leads to changes in neurotransmitter levels, which can have various effects on the body.

Biochemical Pathways

The compound’s interaction with S1R and its role as a monoamine releasing agent affects various biochemical pathways. For instance, it has been found to inhibit AChE-mediated Aβ fibrillogenesis via their interaction with the AChE peripheral anionic site . This suggests that it could potentially bind to Aβ by inhibiting the toxic conformation of Aβ 1–42 and stabilizing the α-helical content .

Pharmacokinetics

It is known that 4-benzylpiperidine, a related compound, has a fast onset of action and a short duration This suggests that this compound may have similar properties

Result of Action

The compound exerts neuroprotective action on SH-SY5Y cells towards Aβ and H2O2-mediated cell death and oxidative injury by inhibiting ROS generation . Moreover, administration of similar compounds significantly reversed scopolamine-induced neurobehavioral, biochemical, neurochemical and histopathological changes in a manner comparable to the standard drug donepezil .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which is used in the synthesis of such compounds, is known to be influenced by the choice of boron reagents and reaction conditions

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-(4-benzylpiperidin-1-yl)-N-methyl-N-phenylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O/c1-27(21-10-6-3-7-11-21)24(29)22-12-13-23(26-25-22)28-16-14-20(15-17-28)18-19-8-4-2-5-9-19/h2-13,20H,14-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOVXEFGQFRICO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=NN=C(C=C2)N3CCC(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-yl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2748796.png)

![(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B2748799.png)

![6-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2748802.png)

![N-octyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2748803.png)

![8-(4-methoxyphenyl)-4-oxo-N-pentyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2748808.png)

![(4R,4aS,8aS)-4-(4-methoxyphenyl)octahydro-2H-pyrano[2,3-d]pyrimidin-2-one](/img/structure/B2748816.png)